molecular formula C18H26N2O4 B5402669 ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate

ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate

Cat. No. B5402669
M. Wt: 334.4 g/mol
InChI Key: YLRZFLZNWUTBRU-UHFFFAOYSA-N
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Description

Ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A has been shown to inhibit the expression of genes involved in cell cycle progression and induce the expression of genes involved in apoptosis. In inflammation, ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In Alzheimer's disease, ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A has been shown to have a variety of biochemical and physiological effects. In cancer cells, ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammation, ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In Alzheimer's disease, ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A has been shown to improve cognitive function and memory by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A is its ability to selectively target cancer cells while sparing normal cells. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one limitation of ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A. One direction is to further investigate its mechanism of action, particularly in cancer and inflammation. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, research could focus on developing more efficient synthesis methods and improving the solubility of ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A for in vivo studies.
Conclusion:
ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A is a promising small molecule with potential therapeutic applications in various diseases. Its ability to selectively target cancer cells while sparing normal cells and its ability to cross the blood-brain barrier make it an attractive candidate for further research. While there are still many unanswered questions about its mechanism of action and potential applications, the future looks bright for ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A in the field of biomedical research.

Synthesis Methods

Ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A is synthesized through a multistep process that involves the reaction of 3-methoxybenzaldehyde with piperidine and subsequent coupling with ethyl β-alaninate. The final product is obtained through purification by column chromatography.

Scientific Research Applications

Ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate A has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

ethyl 3-[[2-(3-methoxyphenyl)piperidine-1-carbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-3-24-17(21)10-11-19-18(22)20-12-5-4-9-16(20)14-7-6-8-15(13-14)23-2/h6-8,13,16H,3-5,9-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRZFLZNWUTBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCCCC1C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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